molecular formula C20H20N2O6S B2610838 2-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID CAS No. 685130-30-7

2-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID

Cat. No.: B2610838
CAS No.: 685130-30-7
M. Wt: 416.45
InChI Key: QRLZSKWYTPMQKP-UHFFFAOYSA-N
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Description

2-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a pyrrolidine ring, and a dimethoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the dimethoxyphenyl group, and the incorporation of the pyridine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

2-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)PYRIDINE-3-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-27-14-6-5-12(10-15(14)28-2)7-9-22-17(23)11-16(19(22)24)29-18-13(20(25)26)4-3-8-21-18/h3-6,8,10,16H,7,9,11H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLZSKWYTPMQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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